molecular formula C13H11NO B1268870 4-Phenylbenzamide CAS No. 3815-20-1

4-Phenylbenzamide

Cat. No.: B1268870
CAS No.: 3815-20-1
M. Wt: 197.23 g/mol
InChI Key: LUQVCHRDAGWYMG-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives constitute a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. Their versatile structure serves as a scaffold for a vast array of functionalizations, leading to diverse chemical and pharmacological properties. vulcanchem.com In chemical research, these derivatives are widely investigated for their therapeutic potential across multiple domains, including oncology, neuroscience, and infectious diseases. vulcanchem.com Many benzamide derivatives exhibit biological activity by acting as enzyme inhibitors or as modulators of cellular signaling pathways. vulcanchem.com

Beyond medicinal applications, benzamides are utilized as intermediates in the synthesis of dyes, plastics, and other pharmaceuticals. ontosight.ai The benzamide chromophore is also a valuable tool in stereochemical studies due to its well-defined geometry and conformation. iucr.org The broad spectrum of researched biological activities includes anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. ontosight.aiiucr.orgontosight.aigoogle.com

Historical Context of N-Phenylbenzamide Research

The parent compound of this class, N-phenylbenzamide (also known as benzanilide), has a history of use in the production of dyes, perfumes, and as a synthetic intermediate for active pharmaceutical ingredients. rsc.org It has also served as a model compound for studying the chemical reactivity of the amide bond. rsc.org

Early investigations into substituted N-phenylbenzamides explored their potential as anticonvulsant agents. nih.gov Notably, the preparation of several aminobenzanilides, such as 4-amino-N-(2-methyl phenyl) benzamide, was reported as early as 1964, although their therapeutic utility was not established at the time. google.com Much of the foundational work involved establishing synthetic protocols, such as the Schotten-Baumann reaction, for creating the core amide linkage and exploring how different substituents on the phenyl rings influence the compounds' properties. google.comnih.gov These early synthetic and structural studies paved the way for the extensive modern research into the pharmacological potential of this class of molecules.

Scope and Significance of Current Research on N-Phenylbenzamide Compounds

Current research into N-phenylbenzamide compounds is dynamic and expansive, with a strong focus on medicinal chemistry. A significant area of investigation is their potential as antiviral agents, with studies demonstrating activity against pathogens like enterovirus 71 (EV 71). icm.edu.plnih.gov The N-phenylbenzamide scaffold is also the basis for developing novel antischistosomal agents to combat neglected tropical diseases. vulcanchem.com

In oncology, researchers are designing and synthesizing new derivatives, such as imidazole-based N-phenylbenzamides, and evaluating their efficacy against various cancer cell lines. prepchem.com The mechanism of action is often linked to the inhibition of specific protein kinases, making them a promising class for targeted cancer therapy. ontosight.ai Furthermore, structure-activity relationship (SAR) studies are a cornerstone of current research, aiming to optimize the potency, selectivity, and metabolic stability of these compounds. vulcanchem.com Other research avenues include their use as DNA minor groove binders against parasites and investigating the influence of the N-phenylbenzamide moiety on polymorphism, which is critical for drug development. icm.edu.pl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVCHRDAGWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345196
Record name 4-Phenylbenzamide
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-20-1
Record name 4-Phenylbenzamide
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Record name 4-Phenylbenzamide
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Record name Biphenyl-4-carboxamide
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Record name 4-PHENYLBENZAMIDE
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Synthetic Methodologies for 4 Phenylbenzamide and Its Derivatives

Classical and Contemporary Synthesis Pathways

The construction of the core N-phenylbenzamide structure relies on several robust and well-documented synthetic pathways.

The most fundamental and widely used method for synthesizing N-phenylbenzamides is through the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative. rsc.org This is typically achieved via a nucleophilic acyl substitution mechanism. rsc.org

A common approach is the two-step process involving the initial conversion of a carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acid chloride is then coupled with a primary or secondary amine. researchgate.netorgsyn.org

The Schotten-Baumann reaction is a specific application of this type of coupling, first described by Carl Schotten and Eugen Baumann in 1883. wikipedia.org This reaction typically involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base. wikipedia.orguomustansiriyah.edu.iq For the synthesis of N-phenylbenzamide, aniline is reacted with benzoyl chloride. shaalaa.com The reaction is often performed in a two-phase solvent system (e.g., water and an organic solvent like dichloromethane), where an aqueous base, such as sodium hydroxide, neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion. wikipedia.orguomustansiriyah.edu.iqbyjus.com Pyridine can also be used as a base and catalyst. byjus.com

General Reaction Scheme:

Step 1 (Activation): Carboxylic Acid + Thionyl Chloride → Acyl Chloride + SO₂ + HCl

Step 2 (Coupling): Acyl Chloride + Amine + Base → Amide + Salt + H₂O

This method is highly versatile and is used to prepare a wide range of substituted N-phenylbenzamides. researchgate.netvulcanchem.com For instance, 4-bromo-N-phenylbenzamide can be synthesized from 4-bromobenzoyl chloride and aniline. researchgate.net

Palladium catalysis offers modern alternatives for C-N bond formation in the synthesis of N-phenylbenzamides. However, the success of these reactions is highly dependent on the chosen pathway and reaction conditions.

One mechanistic study explored a potential palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate via an extrusion-insertion (ExIn) pathway. publish.csiro.aupublish.csiro.auresearchgate.net In the gas phase, palladium complexes were shown to react with phenyl isocyanate to form a coordinated amidate anion, suggesting a viable route. publish.csiro.aupublish.csiro.auresearchgate.net However, when this reaction was attempted in the solution phase under various conditions, it failed to produce N-phenylbenzamide. publish.csiro.aupublish.csiro.auresearchgate.netscilit.net The primary product isolated was biphenyl (B1667301), indicating that a competing reductive elimination pathway is more favorable in solution. publish.csiro.aupublish.csiro.auresearchgate.net

A more successful application involves the use of cyclopalladated N-phenylbenzamide derivatives. Researchers have synthesized bimetallic palladium(II) complexes by the cyclopalladation of N-methyl-N-phenylbenzamide derivatives. colab.ws These isolated palladium complexes, characterized by X-ray crystallography, were found to be effective precatalysts for oxidative intramolecular cross-coupling reactions. colab.ws

The synthesis of substituted N-phenylbenzamide analogues is readily achieved by employing substituted starting materials in classical amide coupling reactions. nih.govrsc.orgmdpi.com This modularity allows for the creation of large libraries of compounds with diverse electronic and steric properties. nih.gov The general strategy involves the condensation of a substituted benzoic acid (often activated as its acid chloride) with a substituted aniline. nih.gov

For example, 4-methyl-N-phenylbenzamide is synthesized by the reaction of 4-methylbenzoyl chloride with aniline. ontosight.ai Similarly, a series of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide (B126) derivatives were synthesized for biological evaluation by coupling the appropriate acid and amine precursors. benthamdirect.comresearchgate.net

Below is a table summarizing the synthesis of various substituted N-phenylbenzamide analogues.

Compound NameStarting Material 1 (Acid Derivative)Starting Material 2 (Amine Derivative)Method
4-Methyl-N-phenylbenzamide4-Methylbenzoic acid / 4-Methylbenzoyl chlorideAnilineAcid chloride coupling
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide3-Amino-4-methoxybenzoic acid4-BromoanilineDIC/HOBt coupling
N-Phenylbenzamide analoguesBenzoic acidSubstituted anilinesAcid-amine coupling
4-Butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide4-Butoxybenzoic acid4-(Carbamoylmethyl)anilineSchotten-Baumann reaction

DIC: N,N'-Diisopropylcarbodiimide; HOBt: N-Hydroxybenzotriazole. This data is compiled from multiple synthetic reports. vulcanchem.comnih.govnih.govontosight.ai

The introduction of an amino group at the 4-position of the benzoyl ring is a key modification for certain biological applications. teras.ng There are two primary strategies for synthesizing these compounds.

Coupling with 4-Aminobenzoic Acid Derivatives: This approach involves the direct condensation of a 4-aminobenzoic acid derivative with an appropriate aniline. vulcanchem.com Due to the presence of the amino group, a protecting group strategy may be required, or coupling agents that are compatible with the free amine can be used. vulcanchem.com

Reduction of a Nitro Precursor: A more common and often higher-yielding method involves the synthesis of a 4-nitro-N-phenylbenzamide intermediate, followed by the reduction of the nitro group to an amine. vulcanchem.comgoogle.com The initial nitro-containing compound is synthesized by reacting 4-nitrobenzoyl chloride with an aniline. google.com The subsequent reduction of the nitro group can be carried out using various methods, such as catalytic hydrogenation with Raney Nickel or palladium on carbon. google.com

A patent describes the synthesis of 4-Amino-N-(2'-aminophenyl)benzamide by first reacting 4-nitrobenzoyl chloride with 2-nitroaniline (B44862) to form N-(2'-nitrophenyl)-4-nitrobenzamide. google.com This dinitro compound is then reduced via hydrogenation in dimethylformamide with a Raney Nickel catalyst to yield the final diamino product. google.com

Trifluoromethyl (-CF₃) groups are often incorporated into organic molecules to enhance properties like metabolic stability and lipophilicity. vulcanchem.com The synthesis of N-phenylbenzamides bearing these groups generally follows standard amidation protocols, using appropriately substituted precursors. rsc.org

A common strategy is the coupling of a trifluoromethyl-substituted benzoyl chloride with a trifluoromethyl-substituted aniline. vulcanchem.com For example, 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can be plausibly synthesized by reacting 2-nitrobenzoyl chloride with 2-(trifluoromethyl)aniline. vulcanchem.com Similarly, a range of N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized by coupling a key benzoic acid intermediate with various substituted anilines. researchgate.net

Researchers have also systematically synthesized a library of trifluoromethyl-substituted N-methyl-N-phenylbenzamides. rsc.org The synthesis first involved a standard coupling of a substituted benzoyl chloride with a substituted aniline to form the N-phenylbenzamide intermediate. rsc.org This was followed by N-methylation using a base like sodium hydride and an alkylating agent such as methyl iodide. rsc.org

Compound ExampleStarting Material 1Starting Material 2Key Reaction Step
N-(4-fluorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid4-FluoroanilineAmide Coupling
2-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide2-Nitrobenzoyl chloride2-(Trifluoromethyl)anilineAmidation
4-(Trifluoromethyl)-N-phenylbenzamide derivatives4-(Trifluoromethyl)benzoic acidSubstituted anilinesAcid-amine coupling

This data is compiled from various synthetic reports. nih.govvulcanchem.comresearchgate.net

Synthesis of 4-Amino-N-phenylbenzamide and its Derivatives

Novel Derivatization Strategies for N-Phenylbenzamide

Modern synthetic efforts often focus on novel derivatization strategies to create libraries of N-phenylbenzamide analogues for screening and developing structure-activity relationships (SAR). rsc.orgnih.gov These strategies leverage the modular nature of the N-phenylbenzamide synthesis, allowing for systematic variation of substituents on both aromatic rings. rsc.org

One such strategy involves the design and synthesis of derivatives to tune specific physical properties, such as molecular rectification. rsc.org By synthesizing a series of N-phenylbenzamide molecules with different electron-donating groups on the aniline moiety via peptide coupling reactions, researchers were able to systematically study how chemical modifications impact conductance and rectification properties. rsc.org

Another approach focuses on generating derivatives for biological applications, such as antiparasitic agents. nih.govacs.org In one study, 25 derivatives of an N-phenylbenzamide lead compound were synthesized to perform a detailed SAR analysis against the pathogen Schistosoma mansoni. nih.gov The substituents were rationally selected using a Craig plot to ensure a wide and systematic variation of hydrophobic and electronic properties. nih.gov This allowed for the identification of key structural features responsible for the observed biological activity. nih.gov These systematic derivatization approaches represent a powerful tool in medicinal chemistry and materials science for optimizing the properties of the N-phenylbenzamide scaffold.

Functionalization of Aromatic Rings and Amide Nitrogen

The modification of the N-phenylbenzamide backbone is a key strategy for tuning its electronic and steric properties. Research has demonstrated that functionalization can significantly impact the molecule's conductance and rectification properties.

One approach involves the introduction of electron-donating groups to the aromatic rings. For instance, functionalizing the 4-amino-aniline fragment of an N-phenylbenzamide structure with electron-donating methoxy (B1213986) (–OMe) groups has been shown to increase the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org This shift brings the HOMO closer to the Fermi level, enhancing conductance. rsc.org The conductance of a derivative featuring –OMe groups (R4A) was found to be nearly double that of the unsubstituted parent molecule (R1A). rsc.org

Another strategy is the functionalization of the amide nitrogen with alkyl groups. This modification can alter the twist angle of the amide bridge, thereby affecting the degree of conjugation within the molecule and influencing its electronic properties. rsc.org

Furthermore, palladium-catalyzed C-H functionalization reactions have been successfully applied to N-phenylbenzamide. whiterose.ac.uk These reactions enable the direct introduction of new bonds at the C-H positions of the aromatic rings, offering a versatile route to novel derivatives. For example, the oxidative C-H functionalization of N-phenylbenzamide can lead to the formation of phenanthridin-6(5H)-ones. whiterose.ac.uk

Table 1: Impact of Functionalization on N-Phenylbenzamide Derivative Properties

Derivative ID Functionalization Observed Effect Reference
R4A Methoxy (–OMe) groups on the 4-amino-aniline fragment Nearly two-fold higher conductance compared to the parent compound (R1A). rsc.org
R1A, R2A, R3A Alkyl groups on the amide nitrogen Changes in the twist angle of the amide bridge, tuning conjugation and conductance. rsc.org

Integration of Heterocyclic Scaffolds (e.g., Triazole, Acridine (B1665455), Imidazolidinone)

The incorporation of heterocyclic moieties into the N-phenylbenzamide framework is a prominent strategy for developing compounds with significant biological activity. Heterocyclic building blocks such as imidazoles, triazoles, acridines, and imidazolidinones are frequently utilized. nih.govscribd.comscience.govambeed.comambeed.com

A one-pot, three-component reaction has been developed for the efficient synthesis of new imidazole-based N-phenylbenzamide derivatives, achieving yields of 80–85% in a short reaction time. nih.gov Similarly, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) linked by an N-phenylbenzamide core have been synthesized to target the DNA of kinetoplastid parasites. nih.govacs.org The synthesis of these compounds often starts from commercially available nitroanilines and nitrobenzoyl chlorides to form a 4-nitro-N-(4-nitrophenyl)benzamide intermediate, which is subsequently reduced and cyclized. nih.gov

The synthesis of imidazolidinone derivatives has also been explored. For example, a library of 2,4,5-imidazolidine-triones and 2-thioxo-4,5-imidazolidinediones has been prepared by reacting various ureas or thioureas with oxalyl chloride. science.gov Acridine derivatives, known for their ability to intercalate with DNA, are another class of heterocycles integrated into various molecular scaffolds. ambeed.com Zirconium-based catalysts with triazole additives have been shown to be effective in direct amidation reactions, highlighting a potential route for incorporating triazole-linked structures. scribd.com

Table 2: Heterocyclic Scaffolds Integrated into Phenylbenzamide Derivatives

Heterocyclic Scaffold Synthetic Approach Purpose/Application Reference
Imidazole (B134444) One-pot three-component reaction of benzaldehyde (B42025), aniline, and diaminomaleonitrile. Anticancer agents. nih.gov
Imidazolidine Reaction of diamines with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate. Antiprotozoal agents targeting kinetoplastid DNA. nih.gov
Benzimidazole Reaction of isothiocyanate precursors with benzene-1,2-diamine followed by cyclization. Antiprotozoal agents. nih.gov
Imidazolidinone Reaction of ureas/thioureas with oxalyl chloride. Herbicidal activity. science.gov
Acridine General use as a building block for pharmaceuticals and dyes. DNA/RNA intercalation, anticancer, antimicrobial agents. ambeed.com

Targeted Synthesis for Specific Biological Applications

The N-phenylbenzamide scaffold serves as a versatile template for the design and synthesis of molecules with specific biological targets.

Antiprotozoal Agents: A significant body of research focuses on N-phenylbenzamide derivatives as agents against kinetoplastid parasites like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.govacs.orgresearchgate.net The synthesis targets the AT-rich mitochondrial DNA (kDNA) of these parasites. nih.govacs.orgresearchgate.net The strategy involves creating analogues of known DNA minor groove binders. For example, starting from 4-nitroanilines and 4-nitrobenzoyl chlorides, intermediates like 4-nitro-N-(4-nitrophenyl)benzamide are synthesized, which are then elaborated into bis(2-aminoimidazolines) and other derivatives. nih.gov These compounds are designed to bind strongly and selectively to the minor groove of AT-rich DNA, disrupting kDNA function and leading to parasite death. nih.govacs.org

Antiviral Agents: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), a pathogen causing hand-foot-mouth disease. nih.gov Synthetic efforts have focused on modifying substituents on the benzamide ring to improve antiviral potency. A series of derivatives were synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines, leading to the identification of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a promising lead compound with low micromolar activity against several EV 71 strains. nih.gov

Anticancer Agents: The diaryl urea (B33335) pharmacophore, often linked via a benzamide structure, is prominent in anticancer drug design. researchgate.net Researchers have synthesized 1-(4-(benzamido)phenyl)-3-arylurea derivatives, combining the benzamide moiety with heterocycles through a urea linker to develop potent antiproliferative agents. researchgate.net In another approach, new imidazole-based N-phenylbenzamide derivatives were synthesized via a one-pot, three-component reaction and showed good cytotoxic activity against tested cancer cell lines. nih.gov

Table 3: Targeted Synthesis of 4-Phenylbenzamide Derivatives for Biological Applications

Target Application Derivative Class Synthetic Strategy Key Finding/Lead Compound Reference
Antiprotozoal (Kinetoplastid Parasites) Bis(2-aminoimidazolines), Bis(2-aminobenzimidazoles) Multi-step synthesis from nitroanilines and nitrobenzoyl chlorides, followed by reduction and cyclization. Compound 3a showed submicromolar inhibition of T. brucei, T. cruzi, and L. donovani. nih.govacs.orgresearchgate.net
Antiviral (Enterovirus 71) Substituted N-phenylbenzamides Condensation of 3-amino-4-methoxybenzoic acid with various amines. 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) showed potent activity (IC50 = 5.7–12 μM). nih.gov
Anticancer 1-(4-(benzamido)phenyl)-3-arylurea derivatives Combination of heterocycles with a benzamide core through a urea linker. Compound 6g exhibited a binding energy of -8.6 kcal/mol in docking studies. researchgate.net

Reaction Mechanism Elucidation in N-Phenylbenzamide Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems for N-phenylbenzamide synthesis. Studies have focused on both the fundamental amide bond formation process and the role of organometallic species in catalytic cycles.

Mechanistic Studies of Amide Bond Formation

Several routes for forming the amide bond in N-phenylbenzamides have been mechanistically investigated.

A notable method involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.ininnovareacademics.in Initially, this reaction was expected to yield 1,3-dibenzoyl-1,3-diphenylthiourea derivatives. innovareacademics.in However, the synthesis unexpectedly produced N-phenylbenzamides in high yields (40-93%). innovareacademics.ininnovareacademics.in The proposed mechanism involves a nucleophilic substitution where one benzoyl group attaches to an amine on the 1,3-diphenylthiourea. innovareacademics.in This is followed by a key rearrangement step that converts the intermediate into a tautomer of the final amide product, releasing phenylisothiocyanate as a byproduct. innovareacademics.in This rearrangement and the subsequent imino alcohol-amide tautomerism are considered crucial for the conversion. innovareacademics.ininnovareacademics.in

Another approach involves the amidation of aldehydes. Mechanistic studies on a reusable activated carbon-supported nickel (Ni/C) catalyst for the amidation of aldehydes with amines suggest that the catalytic approach efficiently activates both the carbonyl group of the aldehyde and the N-H bond of the amine. nih.gov Computational studies of the reaction between benzaldehyde and benzylamine (B48309) to form N-benzyl benzamide identified several transition states corresponding to hydrogen transfer and amide bond formation. nih.gov

Furthermore, investigations into direct amide bond formation catalyzed by silica (B1680970) have highlighted the importance of distinguishing between the catalyzed reaction and any background (uncatalyzed) reactions that may occur under the reaction conditions. whiterose.ac.uk Mechanistic studies on other amide bond forming reactions have demonstrated that the pathway can involve an initial deprotonation followed by nucleophilic addition, which is distinct from the traditional pathway involving addition to a tetrahedral intermediate. researchgate.net

Investigation of Organometallic Intermediates

Palladium-catalyzed reactions are frequently used for N-phenylbenzamide synthesis, and significant effort has been dedicated to understanding the organometallic intermediates involved.

Gas-phase studies using mass spectrometry combined with Density Functional Theory (DFT) calculations have been instrumental in probing these mechanisms. publish.csiro.aupublish.csiro.auresearchgate.net One such study investigated a potential synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via a palladium-mediated extrusion-insertion (ExIn) pathway. publish.csiro.aupublish.csiro.auresearchgate.net In the gas phase, the desulfination of palladium sulfinate complexes, [(phen)nPd(O2SC6H5)]+, was shown to generate the key organopalladium intermediate, [(phen)Pd(C6H5)]+. publish.csiro.aupublish.csiro.au This organometallic cation was observed to react with phenyl isocyanate via insertion to form a coordinated amidate anion, [(phen)Pd(NPhC(O)C6H5)]+. publish.csiro.aupublish.csiro.au

However, translating this gas-phase reactivity to a solution-phase synthesis proved unsuccessful. publish.csiro.aupublish.csiro.au Under various conditions, the reaction failed to produce N-phenylbenzamide, instead yielding biphenyl as the major product. publish.csiro.aupublish.csiro.au DFT calculations revealed that in solution, the energy barrier for the desired insertion reaction is higher than that for competing side reactions, such as a second desulfination followed by reductive elimination to form the biphenyl. publish.csiro.au

Similar mechanistic studies have explored the palladium-mediated decarboxylative amidation of aromatic carboxylic acids. acs.org These investigations provided spectroscopic and computational evidence for the intermediates in a proposed stepwise process, which successfully guided the development of a catalytic protocol. acs.org The Pd-catalyzed C-H functionalization of 2-bromo-N-phenylbenzamide also led to the detection of several palladium species from the catalytic cycle by mass spectrometry, helping to deduce the reaction pathway. whiterose.ac.uk

Table 4: Investigated Organometallic Intermediates in N-Phenylbenzamide Synthesis

Reaction Proposed Organometallic Intermediate Experimental/Theoretical Evidence Outcome Reference
Pd-mediated reaction of benzenesulfinate and phenylisocyanate [(phen)Pd(C6H5)]+ Gas-phase mass spectrometry, DFT calculations. Formed in the gas phase and reacts with phenyl isocyanate. publish.csiro.aupublish.csiro.auresearchgate.net
[(phen)Pd(NPhC(O)C6H5)]+ Gas-phase mass spectrometry, DFT calculations. Observed as the product of insertion in the gas phase. publish.csiro.aupublish.csiro.au
Pd-catalyzed C-H functionalization of 2-bromo-N-phenylbenzamide Various palladium species Mass spectrometry detection. Helped deduce the mechanism for the formation of 5-phenylphenanthridin-6(5H)-one. whiterose.ac.uk

Medicinal Chemistry and Pharmacological Investigations of N Phenylbenzamide Analogues

Anticancer and Antiproliferative Activities

Derivatives of N-phenylbenzamide have shown considerable promise as anticancer agents, exhibiting activity through various mechanisms, including enzyme inhibition and the induction of programmed cell death.

Inhibition of DNA Topoisomerases (Topo I/II)

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription, making them a key target for anticancer drugs. wikipedia.org Certain N-phenylbenzamide analogues have been designed and synthesized to function as inhibitors of these enzymes.

A series of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were developed based on the structure of the known anticancer agent amsacrine. nih.gov Molecular docking studies suggested that these compounds could bind to both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov One of the synthesized compounds, 9b , was found to effectively inhibit the activity of both Topo I and Topo II, leading to DNA damage in CCRF-CEM cancer cells. nih.gov This inhibition of topoisomerase activity is a critical mechanism contributing to the anticancer effects of these compounds. nih.govresearchgate.net Topoisomerase inhibitors can stabilize the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strand and results in lethal DNA breaks, ultimately leading to apoptosis. wikipedia.org

Dual-Targeted Kinase Inhibition (e.g., mEGFR and AURK)

A significant strategy in modern cancer therapy is the development of dual-targeted inhibitors that can simultaneously block multiple signaling pathways crucial for tumor growth and survival. aacrjournals.org N-phenylbenzamide analogues have been investigated as dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora kinase (AURK). aacrjournals.orgresearcher.life

Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC), and while mEGFR inhibitors are used in treatment, resistance often develops. aacrjournals.orgresearchgate.net Aurora kinases are involved in cell cycle regulation, and their concurrent inhibition with mEGFR has been shown to improve anticancer effects. aacrjournals.orgnih.gov

Research into 4-substituted amino-N-phenylbenzamides has identified them as effective dual mEGFR/AURK inhibitors. aacrjournals.org Molecular modeling studies revealed an overlap in the active and allosteric sites of the kinase pockets of mEGFR and AURK, which was exploited in the design of these dual-targeted molecules. aacrjournals.org The most potent of these compounds demonstrated nanomolar inhibition of both mEGFR and AURK. aacrjournals.org Specifically, compounds 5 , 6 , and 7 from one study were identified as dual EGFR/AURKB inhibitors. nih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. creative-diagnostics.comnih.gov A key mechanism of action for many anticancer agents is the induction of apoptosis. N-phenylbenzamide derivatives have been shown to trigger this process in cancer cells.

The inhibition of Topo I/II by N-phenylbenzamide-4-methylamine acridine derivatives, such as compound 9b , induces DNA damage, which is a powerful trigger for the intrinsic apoptosis pathway. nih.govcreative-diagnostics.com This pathway is initiated by intracellular stress signals and leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. promega.camdpi.com Compound 9b was observed to significantly induce apoptosis in CCRF-CEM cells in a concentration-dependent manner. nih.gov

Furthermore, other substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cell lines. nih.gov For instance, compound 6k induced apoptosis in the G361 melanoma cell line, as evidenced by an increase in apoptotic markers like caspase activation and PARP cleavage. nih.gov The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, and its activation ultimately leads to the release of cytochrome c from the mitochondria, forming the apoptosome and activating caspase-9, which in turn activates executioner caspases like caspase-3. creative-diagnostics.commdpi.com

In Vitro Cytotoxicity and Antiproliferative Efficacy against Cancer Cell Lines

The anticancer potential of N-phenylbenzamide analogues has been extensively evaluated through in vitro cytotoxicity and antiproliferative assays against a variety of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

A series of imidazole-based N-phenylbenzamide derivatives were tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org The majority of these derivatives displayed moderate to good activity. frontiersin.org Notably, derivative 4f , which contains a fluorine substitution, was the most active, with IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. frontiersin.org Derivative 4e , with a para-methoxy group, also showed significant activity. frontiersin.org

Novel N-phenylbenzamide-4-methylamine acridine derivatives also demonstrated potent antiproliferative activity against K562, CCRF-CEM, and U937 cancer cell lines. nih.gov Compounds 9b , 9c , and 9d were particularly active against CCRF-CEM cells, with IC₅₀ values ranging from 0.82 to 0.91 μM. nih.gov Furthermore, compounds 9b and 9d showed high antiproliferative activity against U937 cells, with IC₅₀ values of 0.33 and 0.23 μM, respectively. nih.gov

In another study, 1-(4-(benzamido)phenyl)-3-arylurea derivatives were evaluated for their cytotoxicity. rsc.org Compound 6g showed promising activity with GI₅₀ values of 14.46 μM, 13.97 μM, 11.35 μM, 11.58 μM, and 15.77 μM against A-498, NCI-H23, MDAMB-231, MCF-7, and A-549 cell lines, respectively. rsc.org

The following table summarizes the cytotoxic activity of selected N-phenylbenzamide analogues against various cancer cell lines.

CompoundCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
4f A549 (Lung)7.5 frontiersin.org
HeLa (Cervical)9.3 frontiersin.org
MCF-7 (Breast)8.9 frontiersin.org
4e A549 (Lung)8.9 frontiersin.org
HeLa (Cervical)11.1 frontiersin.org
MCF-7 (Breast)9.2 frontiersin.org
9b CCRF-CEM~0.82-0.91 nih.gov
U9370.33 nih.gov
9c CCRF-CEM~0.82-0.91 nih.gov
9d CCRF-CEM~0.82-0.91 nih.gov
U9370.23 nih.gov
6g A-498 (Kidney)14.46 rsc.org
NCI-H23 (Lung)13.97 rsc.org
MDAMB-231 (Breast)11.35 rsc.org
MCF-7 (Breast)11.58 rsc.org
A-549 (Lung)15.77 rsc.org

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For N-phenylbenzamide analogues, SAR studies have been crucial in optimizing their anticancer potency.

In the development of dual mEGFR/AURK inhibitors, the substitution pattern on the N-phenylbenzamide core was found to significantly influence the kinase inhibitory profile. aacrjournals.org Specifically, 4-substituted amino-N-phenylbenzamides were identified as potent dual inhibitors. aacrjournals.org

For the imidazole-based N-phenylbenzamide derivatives, the presence and position of substituents on the phenyl ring were critical for their cytotoxic activity. A fluorine substitution in derivative 4f and a para-methoxy group in derivative 4e resulted in the most potent compounds in the series. frontiersin.org In contrast, derivatives 4c and 4j showed minimal activity, highlighting the sensitivity of the structure to modification. frontiersin.org

In the series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives, compound 6g emerged as the most promising, suggesting that the specific arylurea moiety plays a key role in its interaction with the target, the aromatase enzyme. rsc.org

These SAR analyses provide a rational basis for the design of new, more potent N-phenylbenzamide-based anticancer agents.

Anticonvulsant Activity Studies

In addition to their anticancer properties, N-phenylbenzamide derivatives have a well-documented history of investigation for their anticonvulsant effects.

Early studies demonstrated that N-alkylation and N-arylation of 4-aminobenzamide (B1265587) are crucial for anticonvulsant activity in the maximal electroshock seizure (MES) test. ucl.ac.be The position of the amino group on the benzamide (B126) phenyl ring is also important, with the para position conferring optimal potency. ucl.ac.be

Further research on 4-amino-N-phenylbenzamides showed that substitutions on the N-phenyl ring significantly impact activity. For instance, the addition of a methyl group to the N-phenyl moiety enhances MES activity, and a second ortho-methyl group, as seen in ameltolide, further reinforces this activity. ucl.ac.be

Molecular modeling and crystallographic studies of MES-active N-phenylbenzamides revealed that the most active compounds adopt a specific conformation where one o-methyl group is near the amide NH group, and the methyl-substituted phenyl ring is oriented at an angle of 90° to 120° relative to the central amide plane. nih.gov This conformation is believed to facilitate hydrogen bonding to the carbonyl oxygen, an important interaction for anticonvulsant activity. nih.gov

A series of 4-nitro-N-phenylbenzamides were also evaluated, with N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showing significant activity in the MES test. walshmedicalmedia.com

The following table lists some N-phenylbenzamide derivatives and their reported anticonvulsant activities.

CompoundReported ActivityReference
4-amino-N-cyclopropyl-3,5-dichlorobenzamidePotent anticonvulsant teras.ng
4-amino-N-cyclopropyl-3,5-dibromobenzamidePotent anticonvulsant teras.ng
4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)Potent anticonvulsant, comparable to phenytoin (B1677684) ucl.ac.beteras.ng
N-(2,6-dimethylphenyl)-4-nitrobenzamideActive in MES test walshmedicalmedia.com
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideActive in MES and scPTZ tests walshmedicalmedia.com

Efficacy in Seizure Models (e.g., MES, scPTZ)

N-Phenylbenzamide analogues have been extensively evaluated for their anticonvulsant properties, primarily using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The MES test is a widely used model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against myoclonic seizures.

Research has shown that while unsubstituted N-phenylbenzamide has not been reported for anticonvulsant screening, various substituted derivatives exhibit significant activity. teras.ng A series of 4-nitro-N-phenylbenzamides, for instance, were found to be effective in the MES test when administered intraperitoneally to mice. nih.govscialert.net Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide demonstrated considerable potency. nih.govscialert.net The latter compound was also found to be active against seizures induced by scPTZ. nih.govwalshmedicalmedia.com In further evaluations in rats, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more active than the standard antiepileptic drug phenytoin in the MES test. nih.govresearchgate.net

Other derivatives, such as those based on an isatin (B1672199) scaffold, have also shown protection in both MES and PTZ models. researchgate.netresearchgate.net Specifically, (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives with methoxy (B1213986) substituents showed significant anti-seizure activity in the MES model, with some also demonstrating potency against PTZ-induced seizures. researchgate.net

Table 1: Anticonvulsant Efficacy of Selected N-Phenylbenzamide Analogues in the MES Test (Mice, i.p.)

Compound ED₅₀ (μmol/kg) TD₅₀ (μmol/kg) Protective Index (PI) Reference
N-(2,6-dimethylphenyl)-4-nitrobenzamide 31.8 166.9 5.2 nih.gov
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide 90.3 1068 11.8 nih.gov

Structure-Activity Relationships (SAR) for Anticonvulsant Efficacy

The anticonvulsant efficacy of N-phenylbenzamide analogues is strongly influenced by their chemical structure. Structure-activity relationship (SAR) studies have identified key pharmacophoric features necessary for activity. These typically include a hydrophobic aromatic ring, a hydrogen bond donor/acceptor unit, and an electron donor group. teras.ngresearchgate.netresearchgate.net

Clark et al. established that for the 4-aminobenzoylamino pharmacophore, N-alkylation or N-arylation of the amide nitrogen is crucial for activity, as the parent 4-aminobenzamide is inactive in the MES test. ucl.ac.be The position of the amino substituent on the benzamide phenyl ring is also critical for optimal MES potency, with the order of activity being para > meta > ortho. ucl.ac.be This suggests the amino group plays a significant role in molecular recognition at the target site. ucl.ac.be

Further modifications to the N-phenyl ring have profound effects. For example, adding a methyl group to the N-phenyl moiety of the 4-amino-N-phenylbenzamide framework significantly increases MES activity. ucl.ac.be The addition of a second ortho-methyl group, as seen in ameltolide, further enhances this activity. ucl.ac.be Conversely, for a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, the presence of a chlorine atom at the ortho position or a nitro group at the meta position on the N-phenyl ring was hypothesized to be beneficial for anti-seizure activity. researchgate.net

Role of Amide Moiety and Substituent Effects on Anticonvulsant Profile

The amide moiety (-CONH-) is a central feature of N-phenylbenzamide analogues, acting as a critical hydrogen bond donor/acceptor (HAD) unit. teras.ngresearchgate.net Pharmacophore models for anticonvulsants emphasize the importance of hydrogen bonding for activity. teras.ng The amide group in N-phenylbenzamides helps maintain the necessary distance between the hydrophobic aryl ring and the HAD unit, which is proposed to be within the range of 3.2-5.1 Å for anticonvulsant activity. teras.ng While the amide system in these benzanilides is generally accepted to be in a more stable trans form, molecular modeling studies suggest the energy difference between the cis and trans configurations is small. ucl.ac.be This allows for the possibility that they bind to their biological target, such as voltage-dependent sodium channels, in the cis configuration, similar to other antiepileptic drugs like phenytoin. ucl.ac.be

Substituent effects on both phenyl rings significantly modulate the anticonvulsant profile.

On the Benzamide Ring: An amino group at the 4-position is considered optimal for MES potency. ucl.ac.be Replacing this with a 4-nitro group can also yield highly potent compounds. nih.govscialert.net For example, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be more active than its 4-amino analogue, 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide). nih.govwalshmedicalmedia.com

On the N-Phenyl Ring: Substitutions on the N-phenyl ring are crucial for potency. In the 4-amino-N-phenylbenzamide series, ortho-substitution on the N-phenyl ring with groups like methyl or chloro is a key determinant of activity. ucl.ac.be In the 4-nitrobenzamide (B147303) series, N-(2,6-dimethylphenyl) and N-(2-chloro-6-methylphenyl) derivatives were particularly effective. nih.govwalshmedicalmedia.com In another series of isatin-based derivatives, methoxy groups at the ortho and para positions of the N-phenyl ring conferred potent activity against both MES and PTZ models, whereas the meta-methoxy derivative was inactive against PTZ-induced seizures. researchgate.net

Antiprotozoal Activities against Kinetoplastid Parasites

Efficacy against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani

N-Phenylbenzamide derivatives have emerged as a promising class of agents against kinetoplastid parasites, which are responsible for neglected tropical diseases. nih.govacs.org Analogues have demonstrated significant efficacy against Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (the cause of Chagas disease), and Leishmania donovani (a cause of visceral leishmaniasis). nih.govnih.govcsic.es

Specifically, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) based on the N-phenylbenzamide scaffold showed micromolar activity against T. brucei. nih.govnih.govucm.es A third series, the bisarylimidamides, displayed potent, submicromolar inhibitory activity against all three parasites: T. brucei, T. cruzi, and L. donovani. nih.govnih.govucm.es The activity of these compounds is often highly selective for the parasites, with low toxicity against mammalian cells. researchgate.netresearchgate.net None of the tested compounds showed significant activity against the non-kinetoplastid parasite Trichomonas vaginalis. nih.govcsic.es

Table 2: In Vitro Antiprotozoal Activity of a Lead Bisarylimidamide Analogue (Compound 3a)

Parasite EC₅₀ (μM) Reference
Trypanosoma brucei rhodesiense 0.07 ± 0.01 csic.es
Trypanosoma cruzi 0.19 ± 0.05 csic.es
Leishmania donovani (amastigotes) <0.16 csic.es

DNA Binding Mechanisms (Minor Groove Binding, Intercalation)

The primary mechanism of antiprotozoal action for many N-phenylbenzamide derivatives is their interaction with parasitic DNA. nih.govresearchgate.net The mitochondrial DNA of kinetoplastid parasites, known as kinetoplast DNA (kDNA), is unusually rich in adenine-thymine (AT) base pairs, making it a selective target for DNA minor groove binders. nih.govnih.gov

Studies have shown that N-phenylbenzamide analogues, particularly the bis-cationic ones like bis(2-aminoimidazolines) and bisarylimidamides, bind strongly and selectively to the minor groove of AT-rich DNA sequences. nih.govacs.orgucm.es The crescent shape and positive charges of these molecules are known to facilitate this specific binding. acs.org The crystal structure of one such compound complexed with a d[AAATTT]2 oligonucleotide confirmed that the drug covers the minor groove of the DNA. nih.govrcsb.org

Interestingly, the mode of binding can vary depending on the specific chemical structure. While the bis(2-aminoimidazoline) (series 1) and bisarylimidamide (series 3) analogues act as selective minor groove binders, derivatives incorporating a 1H-benzimidazol-2-ylamine moiety (series 2) have been shown to bind through a combination of minor groove binding and intercalation. nih.govnih.govucm.es

Disruption of Kinetoplast DNA (kDNA) Function

The binding of N-phenylbenzamide analogues to kDNA leads to the profound disruption of its structure and function, which is ultimately lethal to the parasite. acs.orgrcsb.org The kinetoplast is a unique and essential organelle in these parasites, and its integrity is vital for their survival. nih.gov

Treatment of T. brucei with these compounds results in specific and severe damage to the kinetoplast. nih.govresearchgate.net After 24 hours of exposure, the kDNA loses its characteristic disk-like structure, becoming largely absent and completely disorganized. researchgate.net This is consistent with a failure of kDNA replication and segregation during the cell cycle. researchgate.net

The mechanism for this disruption involves the displacement of essential DNA-binding proteins from the kDNA. acs.orgnih.gov Surface plasmon resonance (SPR) biosensor experiments have demonstrated that these compounds can displace High Mobility Group (HMG) box-containing proteins, which are critical for kDNA function, from their binding sites on the DNA. nih.govrcsb.orgcsic.es By interfering with these crucial DNA-protein interactions, the N-phenylbenzamide derivatives cause the disintegration of the kinetoplast, identifying it as a key cellular target for their powerful trypanocidal activity. nih.govrcsb.org

Selectivity Index and Mammalian Cell Line Cytotoxicity

The therapeutic potential of any antimicrobial or antiviral compound is intrinsically linked to its selectivity, meaning its ability to target pathogenic cells while sparing host cells. The selectivity index (SI) is a crucial metric in this regard, calculated as the ratio of the 50% cytotoxic concentration (CC50) against mammalian cells to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against the pathogen. A higher SI value indicates a more favorable safety profile.

In the context of N-phenylbenzamide analogues, cytotoxicity has been evaluated against various mammalian cell lines, including Vero, HEK 293, and THP-1 cells. mdpi.comnih.govacs.org For instance, a series of N-phenylbenzamide derivatives synthesized as potential inhibitors of Enterovirus 71 (EV71) demonstrated significantly lower cytotoxicity to Vero cells compared to the reference drug pirodavir (B1678457). mdpi.comnih.gov Specifically, compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) had a 50% tissue culture toxic dose (TC50) of 620 µM, which was considerably higher than that of pirodavir (TC50 = 31 µM). mdpi.com This low cytotoxicity contributes to favorable SI values, which for some of the most active compounds ranged from 10 to 110. mdpi.comnih.gov

Similarly, in studies investigating N-phenylbenzamide analogues as antischistosomal agents, cytotoxicity was assessed against HEK 293 mammalian cells. nih.gov Compounds 9 and 11 displayed high CC50 values of 9.8 µM and 11.1 µM, respectively. nih.gov For compound 9 , which had an EC50 of 80 nM against Schistosoma mansoni, this translated to a high selectivity index of 123, highlighting its potential as a selective antiparasitic agent. nih.gov

The following table provides a summary of the cytotoxicity and selectivity index for selected N-phenylbenzamide analogues from various studies.

CompoundTarget Organism/VirusMammalian Cell LineCC50 / TC50 (µM) mdpi.comnih.govEC50 / IC50 (µM) mdpi.comnih.govSelectivity Index (SI) mdpi.comnih.gov
1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide)Enterovirus 71 (EV71)Vero6205.7 - 1251 - 110
Pirodavir (reference drug)Enterovirus 71 (EV71)Vero31-25 - 52
Compound 9 Schistosoma mansoniHEK 2939.80.08123
Compound 11 Schistosoma mansoniHEK 29311.1--
Compound 1c Enterovirus 71 (EV71)Vero--10 - 36
Compound 3g Enterovirus 71 (EV71)Vero--16 - 35
Compound 5c Enterovirus 71 (EV71)Vero--16 - 63
Compound 5e Enterovirus 71 (EV71)Vero--15 - 37

Antiviral Properties

Inhibition of Enterovirus 71 (EV71)

Enterovirus 71 (EV71) is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. scienceopen.com The N-phenylbenzamide scaffold has emerged as a promising starting point for the development of novel anti-EV71 inhibitors. mdpi.comresearchgate.net

Initial screening of compound libraries identified N-phenylbenzamide derivatives as having moderate activity against the EV71 virus. mdpi.com This led to the synthesis and evaluation of a series of analogues to improve potency and explore structure-activity relationships. mdpi.comscienceopen.com Several of these compounds demonstrated inhibitory activity against multiple strains of EV71, including genotypes C4, C2, and A, in in vitro assays using Vero cells. mdpi.comnih.gov

One of the most potent compounds identified was 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide), which was active against all tested EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. mdpi.com Other derivatives, such as 1c , 3g , 5c , and 5e , also showed moderate to good inhibitory activity against various EV71 strains. mdpi.com The antiviral activity of these compounds was found to be comparable or even superior to the broad-spectrum picornavirus inhibitor pirodavir, which was used as a positive control in these studies. mdpi.comnih.gov

The mechanism of antiviral action for some N-phenylbenzamide derivatives, such as IMB-Z, has been linked to the upregulation of the host protein APOBEC3G (A3G). nih.govdovepress.com A3G can interfere with viral replication, suggesting that these compounds may act as host-targeting antivirals. nih.govdovepress.com

Impact of Structural Modifications on Antiviral Efficacy

The antiviral efficacy of N-phenylbenzamide analogues against EV71 is significantly influenced by structural modifications to the core scaffold. mdpi.comscienceopen.com Structure-activity relationship (SAR) studies have revealed key features that are important for potent anti-EV71 activity.

Benzene (B151609) Ring A Modifications:

The presence of an amino group at the C-3 position of the benzene ring A was found to be crucial for antiviral activity. scienceopen.com

Alkylation of this amino group was explored to potentially reduce cytotoxicity while maintaining or improving activity. scienceopen.com

Substitution at the C-4 position of benzene ring A with a methoxy group was generally favorable for activity. scienceopen.com Replacement of this methoxy group with a hydroxyl, a methyl group, or a hydrogen atom led to decreased antiviral potency. scienceopen.com

Benzene Ring B Modifications:

The benzene ring B itself is considered essential for anti-EV71 activity. mdpi.com

The introduction of lipophilic substituents on benzene ring B was found to enhance biological activity. scienceopen.com For example, the presence of a bromine atom at the C-4 position of ring B, as seen in the potent inhibitor 1e , was beneficial. mdpi.com

Amide Linker Modifications:

The amide linker connecting the two phenyl rings is a critical component of the pharmacophore. scienceopen.com

Attempts to increase metabolic stability by inserting a methylene (B1212753) (CH2) group between the carbonyl (CO) and amine (NH) groups of the amide linker to create N-phenylacetophenone compounds resulted in a significant loss of antiviral activity against EV71. scienceopen.com This suggests that the planarity and electronic properties of the benzamide linkage are important for target interaction.

The following table summarizes the antiviral activity of selected N-phenylbenzamide derivatives against different EV71 strains, highlighting the impact of structural changes.

CompoundSubstituents on Ring ASubstituents on Ring BEV71 StrainIC50 (µM) mdpi.comscienceopen.com
1e 3-amino, 4-methoxy4-bromoSZ-985.7 ± 0.8
JS-52-312 ± 1.2
H6.2 ± 0.9
BrCr12 ± 1.5
2a 3-amino, 4-methoxyNoneH18 ± 1.2
23 3-amino, 4-methoxy4-chloroSZ-98< 5.00
28 3-amino, 4-methoxy4-fluoroSZ-98< 5.00
29 3-amino, 4-methoxy4-methylSZ-98< 5.00
30 3-amino, 4-methoxy4-ethylSZ-98< 5.00
31 3-amino, 4-methoxy4-propylSZ-98< 5.00
42 3-amino, 4-methoxy4-isopropylSZ-98< 5.00

Antifungal Applications

Activity against Fungal Pathogens

N-phenylbenzamide derivatives have also demonstrated promising activity against a range of fungal pathogens. researchgate.netsemanticscholar.orgresearchgate.net This broadens the potential therapeutic applications of this chemical class beyond antiviral and antiparasitic uses.

Studies have shown that certain N-phenylbenzamide analogues exhibit significant in vitro bioactivities against plant fungal pathogens such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. researchgate.net In some cases, the antifungal activity of these compounds at a concentration of 50 µg/mL was superior to that of the commercial fungicide pyrimethanil (B132214). researchgate.net

Furthermore, research into 2-amino-N-phenylbenzamides revealed moderate antifungal activity against Trichophyton mentagrophytes, a dermatophyte that can cause infections of the skin, hair, and nails in humans. researchgate.net However, these particular derivatives did not show significant activity against other tested fungal strains. researchgate.net The introduction of a chloro substituent at position 5 of the benzoyl ring was found to be beneficial for the antimycobacterial activity of these compounds, but its impact on antifungal potency was less pronounced. researchgate.net

Another study on 2-benzoylamino-N-phenylbenzamide derivatives reported good antifungal activity against Candida albicans and Aspergillus brasiliensis. semanticscholar.org

Mechanism of Action in Antifungal Activity

The precise mechanisms by which N-phenylbenzamide analogues exert their antifungal effects are still under investigation and may vary depending on the specific derivative and the fungal species. However, some insights have been gained from mechanistic studies.

For some ester derivatives of N-phenylbenzamide containing nitro groups, a multi-target antifungal mechanism of action against C. albicans has been proposed. researchgate.net This includes interference with the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Ergosterol is a well-established target for many clinically used antifungal drugs, and its disruption can lead to increased membrane permeability and cell death.

In the context of 2-amino-N-phenylbenzamides, while the primary focus of the study was on their antimycobacterial and photosynthesis-inhibiting properties, the observed antifungal activity suggests that these compounds may also interfere with fundamental cellular processes in fungi. researchgate.net The ring closure of these compounds to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones generally led to a decrease or loss of antifungal activity, indicating that the 2-amino-N-phenylbenzamide scaffold itself is important for this biological effect. researchgate.net

Further research is needed to fully elucidate the molecular targets and pathways involved in the antifungal activity of this versatile class of compounds.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-Phenylbenzamide in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the two phenyl rings and the amide group. The aromatic protons typically appear as a complex multiplet in the range of 7.1 to 8.0 ppm. The amide proton (N-H) signal is usually observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. rsc.org

The ¹³C NMR spectrum provides complementary information, showing resolved signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically deshielded and appears at a downfield chemical shift, typically around 166 ppm. rsc.org The carbons of the phenyl rings resonate in the aromatic region of the spectrum, between approximately 120 and 140 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Derivatives

Compound ¹H NMR (Solvent) ¹³C NMR (Solvent)
N-phenylbenzamide δ 10.25 (s, 1H), 7.97–7.95 (m, 2H), 7.67 (d, 2H), 7.62–7.52 (m, 3H), 7.38–7.34 (m, 2H), 7.13–7.09 (m, 1H) (DMSO-d6) rsc.org δ 166.02, 139.64, 135.46, 132.01, 129.07 (2C), 128.85 (2C), 128.12 (2C), 124.12, 120.82 (2C) (DMSO-d6) rsc.org
4-methyl-N-phenylbenzamide δ 8.02 (s, 1H), 7.78 (d, 2H), 7.67 (d, 2H), 7.36 (t, 2H), 7.27 (d, 2H), 7.17–7.14 (m, 1H), 2.43 (s, 3H) (CDCl3) rsc.org δ 165.91, 142.41, 138.18, 132.18, 129.48 (2C), 129.13 (2C), 127.17 (2C), 124.5, 120.35 (2C), 21.59 (CDCl3) rsc.org

Note: Chemical shifts (δ) are reported in ppm. The presented data is illustrative and may vary slightly depending on the specific experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. slideshare.netlibretexts.org

Correlation Spectroscopy (COSY) experiments establish correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgucl.ac.uk In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, helping to delineate the spin systems within each phenyl ring. libretexts.org

Heteronuclear Correlation (HETCOR) spectroscopy, or its more modern variants like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is used to correlate the chemical shifts of directly bonded or long-range coupled proton and carbon nuclei. slideshare.netpbsiddhartha.ac.in HETCOR spectra are instrumental in definitively assigning the ¹³C signals by linking them to their attached protons, whose assignments are often more straightforward. slideshare.net For instance, the carbon signals of the phenyl rings can be precisely assigned by observing their correlation with the corresponding aromatic proton signals. researchgate.net

Computational chemistry provides a powerful means to predict NMR chemical shifts for a given molecular structure. By employing methods like Density Functional Theory (DFT), theoretical chemical shifts for this compound can be calculated and compared with experimental data. researchgate.net This comparison serves to validate the proposed structure and can help in the assignment of complex or overlapping signals. researchgate.net The correlation between experimental and theoretical chemical shifts is often excellent, particularly when appropriate computational models and basis sets are used. researchgate.net Discrepancies between predicted and observed shifts can sometimes provide insights into subtle conformational effects or intermolecular interactions present in the experimental sample that are not fully captured by the theoretical model.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR) for Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. Key functional groups give rise to characteristic bands that are readily identifiable.

N-H Stretching: The N-H stretching vibration of the amide group typically appears as a strong and often broad band in the IR spectrum, generally in the region of 3300-3400 cm⁻¹. orientjchem.org The position and broadness of this band are sensitive to hydrogen bonding. tandfonline.com

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides, usually found in the range of 1630-1680 cm⁻¹. tandfonline.com Its exact position can be influenced by conjugation and hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings give rise to multiple weak to medium bands in the region of 3000-3100 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. dtic.mil

Amide II Band: This band, arising from a combination of N-H in-plane bending and C-N stretching, is observed in the IR spectrum around 1515-1570 cm⁻¹.

Table 2: Selected Vibrational Band Assignments for Benzamide (B126) Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch 3300 - 3400 orientjchem.org
Aromatic C-H Stretch 3000 - 3100 researchgate.net
C=O Stretch 1630 - 1680 tandfonline.com
Aromatic C=C Stretch 1450 - 1600 dtic.mil

Note: The exact positions of the bands can vary depending on the specific molecular environment and physical state of the sample.

Infrared spectroscopy is a particularly effective tool for studying intermolecular hydrogen bonding in this compound. conicet.gov.ar In the solid state or in concentrated solutions, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule (N-H···O=C). researchgate.netmdpi.com This interaction leads to a broadening and a red-shift (a shift to lower frequency) of the N-H stretching band in the IR spectrum. researchgate.net The magnitude of this shift is indicative of the strength of the hydrogen bond. By comparing the spectra recorded in dilute non-polar solvents (where hydrogen bonding is minimized) with those in the solid state or in concentrated solutions, the extent and nature of hydrogen bonding can be assessed. conicet.gov.ar

Vibrational Band Assignments and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides insights into the compound's structure.

Molecular Weight Determination and Fragmentation Analysis

The molecular weight of this compound is approximately 197.23 g/mol . nih.gov In mass spectrometry, the molecule can be ionized, often by adding a proton to form an [M+H]⁺ ion, or by other methods such as forming adducts with lithium ions ([M+Li]⁺). researchgate.net The resulting molecular ion's mass-to-charge ratio is measured to determine the molecular weight.

Under techniques like electron ionization (EI), the this compound molecule undergoes fragmentation. nist.gov Common fragmentation patterns involve the cleavage of the amide bond. For instance, in a study of imatinib (B729), which contains a benzamide group, cleavage of the C-N bond at the amide was observed. nih.gov In the case of benzanilide (B160483) (N-phenylbenzamide), the most intense peaks in the mass spectrum correspond to the benzoyl cation (m/z 105) and the phenyl radical cation (m/z 77). nih.gov The molecular ion peak is also observed. nih.gov Studies on related benzamide derivatives have shown that fragmentation can be influenced by substituents on the phenyl rings. acs.org For example, the fragmentation of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives shows competitive pathways that are influenced by the nature and position of substituents. acs.org

Coupling with Liquid Chromatography (LC-MS) for Derivatization-Based Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for analyzing complex mixtures. nih.gov For compounds that have low ionization efficiency or poor chromatographic behavior, chemical derivatization can be employed to improve their detection. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to enhance its analytical properties. researchgate.net

For carboxylic acids, a derivatization method using phenylenediamine has been developed to improve ionization efficiency and detection sensitivity in LC-MS analysis. nih.gov This involves introducing a benzimidazole-based ionizable group to the molecule. nih.gov While specific derivatization methods for this compound itself are not extensively detailed in the provided results, the general principles of derivatization in LC-MS are well-established for various functional groups. researchgate.netddtjournal.com For instance, reagents like dansyl chloride are commonly used for derivatizing phenols and alcohols to enhance their ionization efficiency. ddtjournal.com The choice of derivatization reagent depends on the functional groups present in the target analyte. researchgate.net

X-ray Crystallography and Crystal Engineering

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of molecules in the crystalline state. This information is fundamental to understanding molecular conformation, crystal packing, and the nature of intermolecular interactions, which are key aspects of crystal engineering.

Single Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single crystal X-ray diffraction studies on derivatives of this compound, such as N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) and N-(4-methoxyphenyl)benzamide (MOP), reveal detailed information about their molecular conformation. iucr.org These molecules consist of three planar regions: a phenyl ring, a central amide plane, and a para-substituted phenyl ring. iucr.org

In the solid state, the conformation of these molecules can differ from their predicted gas-phase geometries due to crystal packing forces. researchgate.net For TFMP and MOP, the aryl rings are tilted approximately 60° with respect to each other in the crystal structure, a significant deviation from the 30° tilt predicted by DFT calculations for isolated molecules. iucr.org This conformational change is driven by the formation of more favorable intermolecular interactions within the crystal lattice. iucr.org The crystal packing of these benzamides often involves side-by-side stacking of the molecular units. iucr.org For instance, TFMP crystallizes in the triclinic space group P-1, while MOP crystallizes in the monoclinic space group P21/c. iucr.org

Crystal Data for this compound Derivatives
CompoundCrystal SystemSpace Group
N-[4-(trifluoromethyl)phenyl]benzamide (TFMP)TriclinicP-1
N-(4-methoxyphenyl)benzamide (MOP)MonoclinicP21/c

Analysis of Hydrogen Bonding Patterns (N-H...O, C-H...O, C-H...N, C-H...F, C-H...π)

Hydrogen bonds are crucial in dictating the crystal packing of this compound and its derivatives. The most prominent hydrogen bond is the N-H...O interaction involving the amide group, which is a key interaction in the crystal structures of many benzamides. iucr.orgnih.gov This interaction often leads to the formation of chains or dimers.

In addition to the strong N-H...O hydrogen bonds, weaker C-H...O interactions are also observed. iucr.orgtandfonline.com For example, in TFMP, an intermolecular C4-H4...O1 contact is present. iucr.org Intramolecular C-H...O hydrogen bonds can also occur, contributing to the stability of the molecular conformation. tandfonline.comrsc.org

Other weak hydrogen bonding interactions, such as C-H...N, C-H...F, and C-H...π, can also play a role in the crystal packing, particularly in substituted derivatives. researchgate.netacs.orgnih.gov For instance, in fluorinated benzanilides, C-H...F interactions are noted. researchgate.net C-H...π interactions, where a C-H bond interacts with the electron cloud of a phenyl ring, are also a feature in the crystal structures of related aromatic compounds. researchgate.net

Observed Hydrogen Bonding Interactions in Benzamide Derivatives
Interaction TypeDescription
N-H...O Strong interaction involving the amide group, often forming chains or dimers. iucr.orgnih.gov
C-H...O Weaker intermolecular and intramolecular interactions. iucr.orgtandfonline.com
C-H...N Can be important in ligand design and protein binding. nih.gov
C-H...F Observed in fluorinated derivatives. researchgate.net
C-H...π Interaction between a C-H bond and a phenyl ring. researchgate.net

Supramolecular Synthons and Interactions

The study of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to crystal engineering. In the context of this compound derivatives, the amide-amide N-H...O hydrogen bond is a primary supramolecular synthon that directs the self-assembly of molecules in the crystal. acs.orgresearchgate.net This can lead to the formation of one-dimensional chains or cyclic dimers.

π-π Stacking Interactions and their Role in Crystal Assembly

In the broader family of benzanilides, π-π stacking is a common feature that helps stabilize the crystal structure. For instance, in the crystal structure of 4-Chloro-N-(2,6-dichlorophenyl)benzamide, which crystallizes with four molecules in the asymmetric unit, π-π stacking is a key stabilizing interaction. One of the molecules forms an inversion dimer where the primary interactions are π-π stacking with centroid-centroid distances of 3.749 (1) Å and 3.760 (1) Å. iucr.org Similarly, in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, π-π stacking is observed between the parallel benzene (B151609) rings of neighboring chains, with a centroid-to-centroid distance of 3.6491 (10) Å. iucr.org

The geometry of these interactions is a critical factor. Offset or slipped-stack arrangements are common and energetically favorable. In the crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, N-H···N hydrogen-bonded dimers are linked into chains by π-π stacking interactions between adjacent pyridyl rings, exhibiting a centroid-centroid distance of 3.8541 (12) Å. nih.gov These interactions, in conjunction with other weak forces like C-H···π bonds, dictate the final three-dimensional architecture of the crystal. figshare.com

The interplay between stronger interactions, such as N-H···O hydrogen bonds, and weaker forces like π-π stacking is fundamental to the crystal engineering of these compounds. The N-phenylbenzamide group can form strong intermolecular N-H···O hydrogen bonds; however, this often requires a conformational change that the molecule may resist. figshare.com This resistance allows the weaker C-H···O, C-H···N, C-H···π, and π-π interactions to assume significant and varied roles in directing the crystal packing. figshare.com

Table 1: Examples of π-π Stacking Parameters in Benzanilide Derivatives
CompoundInteraction TypeCentroid-Centroid Distance (Å)Reference
4-Chloro-N-(2,6-dichlorophenyl)benzamideBenzoyl ring stacking3.749 (1) iucr.org
4-Chloro-N-(2,6-dichlorophenyl)benzamideAnilino ring stacking3.760 (1) iucr.org
2,3-dimethoxy-N-(4-nitrophenyl)benzamideBenzene ring stacking3.6491 (10) iucr.org
N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamidePyridyl ring stacking3.8541 (12) nih.gov

Polymorphism and Polymorphophore Identification in N-Phenylbenzamide Systems

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a phenomenon of significant interest in materials science and pharmaceuticals. The N-phenylbenzamide framework has been identified as a potential "polymorphophore"—a molecular moiety that encourages the formation of polymorphs. figshare.comacs.org This propensity is not due to a single factor but rather a combination of conformational flexibility and a diverse array of competing intermolecular interactions. figshare.comacs.org

Research has shown that while the conformation of the core N-phenylbenzamide group tends to be relatively constant, it can be influenced and altered by the forces involved in crystal packing. figshare.com A key aspect is the molecule's ability to form strong N-H···O hydrogen bonds. The formation of these bonds can necessitate a change in molecular conformation which is often energetically resisted. figshare.com This resistance creates an energetic landscape where weaker, but collectively significant, interactions such as C-H···O, C-H···π, and π-π stacking become decisive in determining the final crystal packing arrangement. figshare.com The variable nature of these weaker interactions allows for different, yet energetically similar, packing motifs to emerge, leading to polymorphism. figshare.com

A study involving the synthesis of four new N-phenylbenzamide-based compounds resulted in the discovery of four pairs of polymorphs upon recrystallization, lending strong support to the concept of the N-phenylbenzamide moiety as a polymorphophore. figshare.comacs.org For example, in one such compound pair, the N-phenylbenzamide conformation was nearly identical, but the orientation of a substituent imidazole (B134444) group differed, leading to distinct hydrogen bonding patterns in each polymorph. acs.org In another pair, the conformation of the N-phenylbenzamide group itself was markedly different, being almost planar in one form and having the two phenyl rings nearly perpendicular in the other. acs.org

Further investigations into substituted N-phenylbenzamides, for instance with trifluoromethyl and cyano groups, have expanded the understanding of this phenomenon. nih.govresearchgate.net These studies revealed that changes in molecular conformation and the resulting supramolecular assembly are common. While N-H···O hydrogen-bonded chains are a primary stabilizing feature in many structures, their absence in others allows interactions like O···π and even N-H···N to become dominant. nih.govresearchgate.net The analysis of the crystal structure landscape (CSL) for the parent N-phenylbenzamide has been used to map and predict potential polymorphic forms, comparing them with experimentally determined structures of substituted analogues. nih.govresearchgate.net

Table 2: Factors Contributing to Polymorphism in N-Phenylbenzamide Systems
Contributing FactorDescriptionReference
Conformational FlexibilityThe N-phenylbenzamide group can adopt different conformations, particularly regarding the dihedral angles between the phenyl rings and the central amide plane. figshare.comacs.org
Competing Intermolecular InteractionsA delicate balance exists between strong N-H···O hydrogen bonds and weaker interactions (C-H···O, C-H···π, π-π). The inability to easily form the strongest bonds allows various weaker interactions to direct packing. figshare.comacs.org
Influence of SubstituentsSubstituents can alter the electronic properties and steric profile, favoring different conformations and intermolecular synthons. For example, CF3 and CN groups introduce additional F-centered and N-centered interactions. nih.govresearchgate.net
Electrostatic Potential VariationAlternating regions of positive and negative electrostatic potential on the molecular surface can lead to varied π-π stacking geometries and other electrostatic interactions, promoting different packing arrangements. figshare.com

Crystal Elasticity and Mechanical Properties

The mechanical properties of molecular crystals, such as elasticity and hardness, are intrinsically linked to their internal crystal structure and the network of intermolecular interactions that hold the molecules together. For compounds in the N-phenylbenzamide family, the anisotropy of these interactions is a key determinant of their mechanical response. The arrangement and strength of hydrogen bonds and π-π stacking interactions create specific planes and directions within the crystal that can exhibit different resistances to deformation.

While direct nanoindentation data for this compound is not extensively documented, studies on closely related systems provide significant insights. For example, an investigation into the polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide revealed that the mechanical properties (Hardness and Elastic Modulus) varied between different crystal forms. This variation was directly attributed to the different orientations of strong N-H···O hydrogen bonds and the nature of the π-π stacking interactions that stabilize the crystal packing in each polymorph. This demonstrates that even subtle changes in crystal packing, as seen in polymorphs, can have a measurable impact on the material's mechanical behavior.

The general principle is that crystal lattices with strong, isotropic, three-dimensional networks of intermolecular interactions tend to be harder and stiffer. Conversely, crystals with layered or slipped-stack structures, where strong interactions are confined to planes or chains with weaker forces between them, are more likely to be mechanically soft and may exhibit elastic or plastic bending. The presence of slip planes, often facilitated by parallel-stacked π-systems, can allow layers of molecules to move relative to one another without fracturing the crystal.

Table 3: Relationship between Crystal Structure and Mechanical Properties in Benzanilide-type Systems
Structural FeatureInfluence on Mechanical PropertiesExample/Principle
Strong Hydrogen Bond Networks (e.g., N-H···O)Increases hardness and elastic modulus. Anisotropic arrangement leads to anisotropic mechanical properties.Different polymorphs of a substituted benzanilide show varied hardness based on H-bond orientation.
π-π Stacking InteractionsCan create slip planes, potentially leading to lower hardness and increased plasticity or elasticity, depending on the stacking geometry and inter-layer interactions.Layered crystal structures often exhibit easier deformation along the planes of weak inter-layer forces.
PolymorphismDifferent packing arrangements (polymorphs) of the same molecule can result in significantly different hardness, stiffness, and tabletability.Studies on various organic molecules show a direct correlation between polymorphic form and mechanical response. researchgate.net
Intrinsic Molecular RigidityRigid molecular units like the benzanilide core contribute to the overall stiffness and dimensional stability of the bulk material.Incorporation of benzanilide units into polyimides reduces their coefficient of thermal expansion. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately predict various molecular characteristics.

The three-dimensional arrangement of atoms and the rotational freedom around single bonds define the conformation of 4-Phenylbenzamide. Both experimental X-ray crystallography and theoretical DFT calculations have been employed to determine its preferred geometry.

In the solid state, derivatives of N-phenylbenzamide, such as 4-chloro-N-phenylbenzamide and 4-bromo-N-phenylbenzamide, exhibit a twisted conformation. iucr.orgnih.govresearchgate.netdntb.gov.ua The dihedral angle, which measures the twist between the two phenyl rings, is consistently found to be around 59-60 degrees. nih.govresearchgate.net For instance, in 4-chloro-N-phenylbenzamide, this angle is 59.6 (1)°, and for 4-bromo-N-phenylbenzamide, it is 58.63 (9)°. iucr.orgnih.govresearchgate.net The central amide plane (N-C=O) is also twisted relative to both aromatic rings. iucr.orgdntb.gov.ua In 4-bromo-N-phenylbenzamide, the amide plane forms dihedral angles of 30.2 (2)° and 29.2 (2)° with the phenyl and 4-bromophenyl rings, respectively. iucr.orgdntb.gov.ua

DFT calculations on related molecules, like N-[4-(trifluoromethyl)phenyl]benzamide, show that the conformation observed in the crystal structure can be slightly higher in energy (by about 2.5-3.2 kJ/mol) than the calculated minimum-energy conformation of an isolated molecule. iucr.org This suggests that crystal packing forces, such as hydrogen bonding and van der Waals interactions, play a crucial role in determining the final solid-state structure. iucr.orgresearchgate.net The N-phenylbenzamide group is conformationally adaptable to facilitate these intermolecular interactions. acs.org In the crystal, molecules are often linked by intermolecular N—H⋯O hydrogen bonds, forming characteristic chains. iucr.orgnih.govresearchgate.netiucr.org

Table 1: Selected Experimental Dihedral Angles in N-Phenylbenzamide Derivatives

CompoundDihedral Angle Between Phenyl Rings (°)Dihedral Angle (Amide Plane - Ring 1) (°)Dihedral Angle (Amide Plane - Ring 2) (°)Reference
4-Methoxy-N-phenylbenzamide65.18 (4)34.70 (8)30.62 (8) iucr.org
4-Bromo-N-phenylbenzamide58.63 (9)30.2 (2)29.2 (2) iucr.orgdntb.gov.ua
4-Chloro-N-phenylbenzamide59.6 (1)Not ReportedNot Reported nih.govresearchgate.net

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and to perform Natural Bond Orbital (NBO) analysis.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller gap generally indicates a more reactive molecule. nih.govnih.govnanobioletters.com For many organic molecules, this gap is a key factor in determining their electronic transitions and reactivity. nih.gov DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to determine these energy values. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates electron-rich (negative potential) regions, attractive to electrophiles, and blue indicates electron-poor (positive potential) regions, attractive to nucleophiles. researchgate.netwolfram.com The MEP is useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. nih.govuni-muenchen.de For instance, the oxygen atoms of carbonyl groups typically appear as red, electron-rich regions. researchgate.net

Natural Bond Orbital (NBO) analysis investigates charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netresearchgate.net It provides insights into the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net This analysis is valuable for understanding the electronic structure in detail. researchgate.net

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical stability and reactivity. irjweb.comphyschemres.org These parameters, derived within the framework of conceptual DFT, include electronegativity (χ), chemical potential (µ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comresearchgate.netmdpi.com

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. irjweb.comnih.govnanobioletters.com

Chemical Potential (µ) , which is the negative of electronegativity, measures the escaping tendency of electrons from an equilibrium system. irjweb.commdpi.com

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment, thus measuring its propensity to act as an electrophile. mdpi.comresearchgate.net

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration. mdpi.com
Chemical Potential (µ)µ = -(I + A) / 2Escaping tendency of electrons. mdpi.com
Electrophilicity Index (ω)ω = µ² / (2η)Capacity to accept electrons. mdpi.com
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates high reactivity. nih.gov

In reactions involving heavy transition metals like palladium or iridium, relativistic effects can become significant and influence catalytic activity. acs.orgacs.org DFT calculations that include these effects are essential for accurately modeling reaction mechanisms.

A notable example is the C-H activation of N-phenylbenzamide. acs.orgacs.orgx-mol.net Theoretical studies have shown that a cationic iridium(I) complex is highly effective for this reaction, while the corresponding rhodium(I) complex is not. acs.orgacs.orgx-mol.netresearchgate.net DFT calculations incorporating relativistic effects revealed a significant difference in the reaction energy profiles for the two metals. acs.orgacs.org The lower reaction barrier and more stable product for the iridium catalyst are attributed to strong Ir-C and Ir-H bonds, which are a consequence of the relativistic expansion of iridium's d-orbitals. acs.orgacs.orgx-mol.net Similarly, in palladium-catalyzed reactions, understanding the coordination of the benzamide (B126) group to the metal center is crucial, and DFT calculations help elucidate whether coordination occurs via the nitrogen or oxygen atom of the amide. acs.orgscienceopen.com These computational insights are vital for designing more efficient catalytic systems. researchgate.net

Global Reactivity Parameters and Chemical Stability

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides a detailed view of conformational changes and intermolecular interactions. scirp.org

MD simulations offer a powerful approach to explore the conformational landscape and dynamics of flexible molecules like N-phenylbenzamide and its derivatives. scirp.orgmdpi.com These simulations can reveal how the molecule changes its shape over time, which is crucial for understanding its interactions with biological targets like enzymes or receptors. scirp.orgtandfonline.com

In drug design studies, MD simulations are used to assess the stability of a ligand bound to a protein. scirp.orgscirp.org For example, after docking N-phenylbenzamide derivatives into the active site of a protein kinase, MD simulations lasting hundreds of nanoseconds can be performed to check the stability of the protein-ligand complex. scirp.orgscirp.org Analysis of the simulation trajectory, by monitoring properties like the root-mean-square deviation (RMSD) of the ligand and protein backbone, can confirm if the ligand remains stably bound in its initial pose. mdpi.com Such studies have been performed on various benzamide derivatives to evaluate their potential as inhibitors for targets like histone deacetylases or protein kinases. nih.govresearchgate.netresearchgate.net The simulations provide insights into the dynamic nature of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comresearchgate.net

Conformational Dynamics of N-Phenylbenzamide and its Derivatives

Intermolecular Interaction Energy Calculations (e.g., PIXEL Method)

The stability and packing of this compound and its derivatives in the solid state are governed by a network of intermolecular interactions. The PIXEL method, a computational approach based on electron density, has been employed to calculate the lattice energies and quantify the molecule-molecule interaction energies in the crystals of N-phenylbenzamide derivatives. figshare.comacs.org These calculations provide a detailed understanding of the forces driving crystal formation and polymorphism. acs.orgresearchgate.net For instance, in studies of trifluoromethyl-substituted N-phenylbenzamides, PIXEL calculations were used to analyze the dissimilarities in crystal packing between different polymorphic forms. figshare.com

The PIXEL method allows for the partitioning of the total intermolecular interaction energy into its constituent physical components: Coulombic (electrostatic), polarization, dispersion, and repulsion. rsc.orgresearchgate.net This decomposition offers deep insights into the nature of the forces stabilizing the crystal structure.

In studies of trifluoromethyl-substituted N-methyl-N-phenylbenzamides, lattice energy calculations using PIXEL revealed that the total stabilization energies ranged from 102 to 115 kJ/mol, with the dispersion energy being the most significant contributor. rsc.org A separate investigation into fluorinated N-phenylbenzamide derivatives focused on characterizing short C–H···F contacts. capes.gov.br The PIXEL method calculated the stabilizing interaction energy for these bonds to be between -2.15 and -2.89 kcal/mol. capes.gov.br Significantly, these interactions were found to have a substantial Coulombic (electrostatic) contribution, which distinguishes them from other weak interactions that are typically dominated by dispersion forces. capes.gov.br This electrostatic character is crucial as these C–H···F bonds were observed even in the presence of much stronger traditional N–H···O hydrogen bonds, which have energies in the range of 6.0–8.0 kcal/mol. capes.gov.br

Interacting Molecular PairDerivative TypeTotal Interaction Energy (kcal/mol)Dominant Force Contribution
Lattice Energy (Overall)Trifluoromethyl-substituted N-methyl-N-phenylbenzamides-24.4 to -27.5Dispersion
C–H···F ContactFluorophenyl-trifluoromethyl-benzamides-2.15 to -2.89Coulombic (Electrostatic)
N–H···O ContactFluorophenyl-trifluoromethyl-benzamides-6.0 to -8.0Not specified, typically strong electrostatic/polarization

Hirshfeld surface analysis is a powerful graphical tool used to visualize and analyze intermolecular interactions within a crystal. acs.orguomphysics.net By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify regions of significant intermolecular contact, with negative d_norm values indicating contacts shorter than the van der Waals radii. uomphysics.net

This analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). uomphysics.net The percentage contribution of each type of contact to the total Hirshfeld surface area can be precisely calculated. uomphysics.net For example, in a study of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide, the major contributions to the surface area came from H···H (36.0%), C···H (27.3%), Cl···H (13.6%), and O···H (12.1%) contacts. uomphysics.net The characteristic sharp spikes in the fingerprint plot are indicative of strong hydrogen-bonding interactions. uomphysics.net

Contact TypePercentage Contribution to Hirshfeld Surface
H···H36.0%
C···H27.3%
Cl···H13.6%
O···H12.1%
N···H2.4%
Data from a representative chloro-substituted benzamide derivative. uomphysics.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for defining atomic interactions based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de QTAIM analysis is used to identify and characterize noncovalent interactions by locating a bond critical point (BCP) between two interacting atoms. wiley-vch.deresearchgate.net The properties at this BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. researchgate.net

This method has been applied to benzamide derivatives to provide definitive evidence for specific noncovalent bonds. capes.gov.br For instance, in fluorinated benzamides, a full topological analysis using QTAIM was performed to investigate short C–H···F contacts. capes.gov.br The results established that these contacts are indeed "true hydrogen bonds," characterized by the presence of a BCP, and are not merely a consequence of crystal packing forces. capes.gov.br QTAIM is also used to analyze the properties of conventional hydrogen bonds, such as C–H···O and N–H···O, to understand their strength and contribution to molecular stability. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Structure-Property Relationship Predictions

Computational studies have been crucial in establishing clear relationships between the electronic structure of this compound derivatives and their functional properties, including biological activity and electrical rectification.

Biological Activity: For N-phenylbenzamide derivatives, a direct correlation between computationally derived structural features and observed biological activity has been shown. In the case of 4-amino-N-phenylbenzamide anticonvulsants, molecular mechanics calculations revealed that a specific low-energy conformation, which orients the phenyl rings at a particular angle and facilitates hydrogen bonding to the amide's carbonyl oxygen, is essential for MES anticonvulsant activity. nih.gov Inactive compounds were found to adopt conformations that hinder this critical hydrogen bond interaction. nih.gov Similarly, for imidazole-based anticancer derivatives, a strong correlation was found between high binding affinity to the ABL1 kinase protein in docking simulations and potent cytotoxic activity against cancer cell lines. nih.gov

Rectification Properties: The N-phenylbenzamide (NPBA) framework has been identified as a highly promising candidate for use in single-molecule electronic devices, specifically as a molecular rectifier. rsc.orgresearchgate.net Computational screening and experimental studies have demonstrated a strong correlation between the electronic structure of NPBA derivatives and their charge transport behavior. rsc.org The key finding is that rectification (the asymmetry of current flow with respect to voltage polarity) is primarily determined by the energy of the highest occupied molecular orbital (HOMO) relative to the Fermi level of the metallic electrodes. rsc.org

The mechanism of rectification is rooted in the asymmetric distribution of the HOMO's electron density across the molecular backbone. researchgate.net This asymmetry causes the orbital's energy level to shift asymmetrically in response to a forward or reverse bias voltage, leading to different current flows in each direction. researchgate.net It has been shown experimentally that functionalizing the 4-carboxamido-aniline part of the NPBA molecule with electron-donating groups, such as methoxy (B1213986) groups, enhances both the electrical conductance and the rectification ratio. rsc.org This enhancement is a direct result of the donating groups raising the energy of the HOMO, bringing it closer to the Fermi level of the gold electrodes and thus facilitating charge transport. rsc.org

Structural/Electronic FeatureFunctional PropertyCorrelation
Specific 3D ConformationAnticonvulsant ActivityActive conformation enables crucial H-bonding; inactive conformations obstruct it. nih.gov
High Protein Binding Affinity (Docking Score)Anticancer ActivityHigher binding affinity correlates with lower IC50 values (higher potency). nih.gov
HOMO Energy LevelMolecular RectificationHigher HOMO energy (closer to electrode Fermi level) correlates with enhanced conductance and rectification. rsc.org
Asymmetric HOMO Electron DensityMolecular RectificationAsymmetry leads to an asymmetric response to bias voltage, causing rectification. researchgate.net

Prediction of Binding Affinities for Protein Targets

Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in predicting the binding affinities of this compound derivatives for various protein targets. These studies provide valuable insights into the molecular interactions that govern the inhibitory potential of these compounds, guiding the design of more potent and selective agents.

Research has shown that N-phenylbenzamide derivatives can be designed to target specific protein kinases. scirp.org For instance, a series of new imidazole-based N-phenylbenzamide derivatives were evaluated as potential anticancer agents, with computational studies predicting their affinity for ABL1 kinase. researchgate.netnih.gov Molecular docking of the most active derivatives, 4e and 4f , revealed higher binding affinities towards the ABL1 kinase receptor compared to the control, nilotinib. researchgate.net These findings were further supported by molecular dynamics simulations, which indicated that these derivatives form stable complexes with the ABL1 kinase protein. researchgate.netnih.gov

Similarly, a computational study on imidazopyridazine-based N-phenylbenzamides identified compound 4e as having a good binding affinity and forming a stable complex with the ABL1-kinase protein. researchgate.net

In a different study focused on developing inhibitors for Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, 3-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-N-phenyl benzamide derivatives were designed and evaluated computationally. innovareacademics.in Molecular docking analysis showed that compound 2D had a Glide score of -6.53 kcal/mol, which is comparable to the standard PARP-1 inhibitor, Olaparib (-6.46 kcal/mol). innovareacademics.in The stability of this interaction was attributed to key interactions with amino acid residues such as Tyr896, Arg878, Asp766, and Ser904. innovareacademics.in Furthermore, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations were employed to estimate the binding free energy, which for compound 2D was -87.20 kcal/mol, close to that of Olaparib (-88.81 kcal/mol). innovareacademics.in

The use of a 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker has also been explored to target the T315I-mutant of Abl kinase. nih.govnih.gov Molecular modeling of analogue 10 , a derivative containing this linker, suggested a favorable geometry that allows it to bind to the active center of the mutant kinase by avoiding steric clashes. nih.govnih.govresearchgate.net

The table below summarizes the predicted binding affinities of selected this compound derivatives for their respective protein targets based on computational studies.

Compound/DerivativeProtein TargetComputational MethodPredicted Binding Affinity/ScoreReference
Compound 2D PARP-1Molecular Docking (Glide)-6.53 kcal/mol innovareacademics.in
Olaparib (Standard)PARP-1Molecular Docking (Glide)-6.46 kcal/mol innovareacademics.in
Compound 2D PARP-1MM-GBSA-87.20 kcal/mol innovareacademics.in
Olaparib (Standard)PARP-1MM-GBSA-88.81 kcal/mol innovareacademics.in
Derivatives 4e & 4f ABL1 KinaseMolecular DockingHigher affinity than control researchgate.netnih.gov
Compound 4e ABL1-KinaseMolecular DockingGood binding affinity researchgate.net
Analogue 10 T315I-mutant Abl KinaseMolecular ModelingFavorable binding geometry nih.govnih.govresearchgate.net

These computational predictions are crucial in the early stages of drug discovery, offering a rational basis for selecting and optimizing lead compounds with desired binding characteristics for specific protein targets.

Applications Beyond Pharmaceutical Sciences

Material Science and Organic Electronics

The rigid structure and electronic properties of the 4-phenylbenzamide core make it a valuable scaffold in the development of advanced organic materials. Its derivatives are particularly noted for their potential in organic electronics.

N-Phenylbenzamide in Organic Electronics

N-Phenylbenzamide has been identified as a highly promising framework for applications in molecular electronics. medchemexpress.comresearchgate.netfishersci.se Computational and experimental studies have highlighted its potential due to a combination of both suitable electrical conductance and intrinsic rectification properties. medchemexpress.comresearchgate.netnih.gov The N-phenylbenzamide backbone serves as a robust candidate for molecular diode structures, which are fundamental components for directing the flow of electrons in nanoscale circuits. scbt.com

The versatility of the N-phenylbenzamide structure allows for its incorporation into more complex molecular assemblies designed for specific electronic functions, such as dye-sensitized solar cells. greyhoundchrom.com Furthermore, derivatives like 2-(2,3-dimethyl phenylamino)-N-Phenyl benzamide (B126) have been investigated for their optoelectronic properties when doped into polymer films like Poly methyl methacrylate (B99206) (PMMA), showing potential for applications requiring specific optical and electronic behaviors. nih.gov Certain derivatives, such as N-(2-benzoyl-4-chlorophenyl)benzamide, are also considered candidates for use in organic electronics due to their unique structure. fujifilm.com

Molecular Rectification Properties of N-Phenylbenzamide Derivatives

Significant research has focused on the molecular rectification properties of N-phenylbenzamide derivatives, which is the ability of a single molecule to allow electrical current to flow more easily in one direction than the other. medchemexpress.comscbt.com Computational screenings of numerous molecular structures have consistently identified the N-phenylbenzamide backbone as a superior candidate for creating molecular rectifiers. researchgate.netfishersci.sescbt.com

The rectification performance is highly dependent on the molecular structure, specifically the asymmetric functionalization of the two phenyl rings. medchemexpress.comresearchgate.netnih.gov Studies have shown that the low-bias rectification properties are primarily determined by the asymmetric distribution of the electron density of the Highest Occupied Molecular Orbital (HOMO). researchgate.net The HOMO-derived electronic states are the dominant channels for electron transport across the molecule. researchgate.net

A key strategy for enhancing rectification is to add electron-donating groups to the aniline (B41778) moiety of the N-phenylbenzamide structure. medchemexpress.comnih.govscbt.com For example, functionalizing the backbone with methoxy (B1213986) groups has been shown experimentally to increase both conductance and rectification. scbt.com These electron-donating groups raise the energy of the HOMO, bringing it closer to the Fermi level of the metallic electrodes (typically gold) used in experimental setups, which in turn amplifies the rectification effect. nih.govscbt.com This structure-function relationship provides a clear design principle for developing new molecular rectifiers with enhanced performance. scbt.com

Table 1: Effect of Functionalization on Molecular Rectification in N-Phenylbenzamide Derivatives

Compound/DerivativeFunctionalizationKey FindingReference
N-Phenylbenzamide (NPBA)Base structurePromising framework with suitable conductance and rectification. medchemexpress.comresearchgate.net
Methoxy-substituted NPBAAddition of electron-donating methoxy groups to the aniline fragment.Enhanced rectification and conductance. scbt.com
Asymmetrically functionalized NPBAIntroduction of electron-donating groups.Maintains an asymmetric charge distribution, enhancing rectification. medchemexpress.comnih.gov

Agrochemical Research

The N-phenylbenzamide scaffold is a key structural motif in the discovery and development of new agrochemicals, including pesticides, herbicides, and fungicides. Its derivatives have shown extensive biological activities relevant to crop protection. nih.gov

Development of Pesticides and Herbicides

In agrochemical research, N-phenylbenzamide derivatives are investigated for their efficacy as pesticides and herbicides. nih.govnist.gov The modification of the core structure, for instance by introducing trifluoromethyl groups, can enhance properties like lipophilicity and metabolic stability, making them promising candidates for new active ingredients. researchgate.net The development of new pesticides is a costly and lengthy process, requiring new products to offer unique advantages over existing ones. researchgate.net

Researchers design and synthesize novel derivatives to find new lead compounds. For example, series of N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have been created and evaluated for insecticidal properties against pests like Spodoptera frugiperda and Mythimna separata. nih.govactascientific.com While some of these compounds showed moderate insecticidal activity, they represent a continuing effort to develop new chemical solutions to control insect pests. nih.govactascientific.com Similarly, isoxazolamide compounds, which share structural similarities, have been designed as potential inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a target for herbicides. ddtjournal.com The development of resistance to existing herbicides in weeds necessitates the discovery of compounds with new modes of action.

Antifungal Applications in Agriculture

N-phenylbenzamide derivatives have demonstrated significant potential as antifungal agents for agricultural use. nih.govactascientific.com Fungal diseases in plants are a major threat to crop production and food security, and resistance to existing fungicides is a growing problem, driving the need for novel antifungal compounds.

Research has shown that N-phenylbenzamide derivatives containing a pyrimidine (B1678525) moiety exhibit potent antifungal activities. nih.govactascientific.com In one study, seventeen new N-phenylbenzamide derivatives with a trifluoromethylpyrimidine group were synthesized and tested against several plant pathogenic fungi. nih.gov Several of these compounds displayed better in vitro bioactivity against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea than the commercial fungicide pyrimethanil (B132214). nih.govactascientific.com

For instance, compound 4q from this series showed an inhibition rate of 98.5% against B. dothidea, superior to pyrimethanil's 84.4%. nih.gov Another study focusing on pyrimidine derivatives with an amide moiety found that compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) had an EC₅₀ value of 10.5 µg/ml against Phomopsis sp., which was significantly better than pyrimethanil (32.1 µg/ml). These findings identify the N-phenylbenzamide structure as a promising lead for the development of the next generation of highly effective fungicides.

Table 2: Antifungal Activity of Selected N-Phenylbenzamide Derivatives Against Plant Pathogens

CompoundTarget FungusInhibition Rate at 50 µg/mL (%)EC₅₀ (µg/mL)Reference
4j B. dothidea85.9%Not Reported nih.gov
4o B. dothidea93.1%Not Reported nih.gov
4q B. dothidea98.5%Not Reported nih.gov
Pyrimethanil (Control) B. dothidea84.4%Not Reported nih.gov
5f Phomopsis sp.100%15.1
5o Phomopsis sp.100%10.5
5p Phomopsis sp.Not Reported19.6
Pyrimethanil (Control) Phomopsis sp.85.1%32.1

Derivatization Reagents in Analytical Chemistry

Derivatization is a widely used technique in analytical chemistry where a target analyte is chemically modified to produce a new compound with properties more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process can enhance detection, improve separation, and increase the stability of analytes.

While the N-phenylbenzamide structure is a subject of analytical study, its direct use as a derivatization reagent is not extensively documented in scientific literature. Analytical methods have been developed for the detection of N-phenylbenzamide and its intermediates, for example, to monitor synthesis reactions using HPLC. actascientific.com However, this involves analyzing the compound itself rather than using it as a reagent to modify other analytes.

In the broader context of this chemical class, related compounds are used as derivatization reagents. For instance, benzoyl chloride is a known derivatization reagent for compounds containing hydroxyl groups. It is also used to derivatize other molecules like propylene (B89431) glycol for analysis by liquid chromatography-tandem mass spectrometry. Another example is 2-amino benzamide, which is used as a pre-column derivatization reagent for the analysis of dissolved monosaccharides in seawater via HPLC. researchgate.net These examples show that the benzamide functional group and its precursors play a role in analytical derivatization, even if this compound itself is not a common reagent for this purpose.

N-Phenylbenzamide Derivatives for LC-MS Analysis

The structural backbone of N-phenylbenzamide is a valuable platform for developing derivatives that can be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). This powerful analytical technique allows for the separation, identification, and quantification of chemical substances. In several research contexts, newly synthesized N-phenylbenzamide derivatives are characterized using LC-MS to confirm their structure and purity. nih.gov

Mass spectrometry was performed on an Agilent G6550A Q-TOF LC/MS with API by direct injection for certain N-phenylbenzamide derivatives, which were dissolved in methanol. actascientific.comgreyhoundchrom.com This analysis is crucial for confirming the molecular weight and fragmentation patterns of the synthesized compounds. For instance, in the development of new imidazole-based N-phenylbenzamide derivatives, mass spectra were recorded on an Agilent-LCMS instrument to confirm the structures of the products. researchgate.net Similarly, the characterization of N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide and N-(4-bromophenyl)benzamide involved LC-MS analysis to confirm their molecular formula by finding their respective molecular ion peaks ([M+H]+). nih.gov

The derivatization of molecules to make them more amenable to LC-MS analysis is a common strategy to improve ionization efficiency and chromatographic separation. byjus.com While N-phenylbenzamide derivatives themselves are the subject of analysis, the underlying principle of using specific, stable, and readily ionizable chemical moieties is central to their successful detection and characterization by LC-MS.

Table 1: Examples of N-Phenylbenzamide Derivatives Characterized by LC-MS

Derivative NameAnalytical PurposeKey FindingsCitation(s)
N-(3-cyanothiophen-2-yl)-4-hydroxybenzamideStructural ConfirmationLC-MS (ESI) confirmed the molecular weight with m/z: [M+H]+= 244 found m/z=245. nih.gov
N-(4-bromophenyl)benzamideStructural ConfirmationLC-MS (ESI) analysis confirmed the molecular weight with m/z: [M+H]+276.27. nih.gov
Imidazole-based N-phenylbenzamide derivativesStructural CharacterizationMass spectra were recorded to confirm the successful synthesis and structure of novel derivatives. researchgate.net
4-[(tert-butoxycarbonyl)amino]-N-[4-(tert-butoxycarbonyl)aminophenyl]benzamidePurity and Identity ConfirmationMass spectrometry was used to analyze the synthesized compounds. actascientific.comgreyhoundchrom.com

Future Research Directions and Translational Potential

Optimization of N-Phenylbenzamide Derivatives for Enhanced Efficacy and Selectivity

A primary focus of future research is the strategic chemical modification of the N-phenylbenzamide core to improve its effectiveness and ability to selectively target diseased cells or pathogens. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of new analogues with superior therapeutic profiles. acs.org

Researchers have systematically introduced various chemical groups to the N-phenylbenzamide backbone and observed the effects on biological activity. For instance, in the development of anticancer agents, a series of imidazole-based N-phenylbenzamide derivatives were synthesized. nih.gov Among these, derivatives with specific substitutions, such as a fluorine atom, showed the most potent activity against lung, cervical, and breast cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov For example, the derivative 4f (full name not provided in source) exhibited IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cancer cell lines, respectively. nih.gov

Similarly, in the pursuit of antiviral agents against Enterovirus 71 (EV71), modifications to the N-phenylbenzamide structure led to compounds with significant potency. researchgate.net The derivative 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against multiple EV71 strains, with IC₅₀ values ranging from 5.7 to 12 µM. researchgate.net

Selectivity is another key parameter for optimization. In studies of s-triazine derivatives built upon an N-phenylbenzamide framework, substitutions on the terminal N-phenyl group were found to be critical for selectivity. One derivative, 4-(4-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylbenzamide , exhibited a high selectivity index of 181.93 for its cytotoxic effect on HCT-116 cancer cells over normal colonocytes. This highlights how targeted chemical changes can minimize effects on healthy cells, a crucial aspect of developing safer therapies.

Exploration of Novel Biological Targets and Therapeutic Areas

The N-phenylbenzamide scaffold has proven to be a privileged structure, showing activity against a diverse array of biological targets, which opens up multiple avenues for new therapeutic applications. researchgate.net Initially recognized for properties like anticonvulsant and antimicrobial effects, the scope of research has expanded significantly. researchgate.net

Current and future research directions include:

Anticancer Therapy : This is one of the most explored areas. Derivatives have been designed as inhibitors of key cancer-related enzymes like p38 mitogen-activated protein kinase (MAPK) and receptor tyrosine kinases. nih.govresearchgate.net

Antiviral Agents : Beyond EV71, research has demonstrated that N-phenylbenzamide compounds are potential broad-spectrum antiviral agents, with some derivatives showing considerable activity against the Hepatitis C virus (HCV). researchgate.net

Antiparasitic Drugs : N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (sleeping sickness) and leishmaniasis. acs.orgresearchgate.net The lead compound in one study was curative in a mouse model of African trypanosomiasis. acs.org

Neurodegenerative Diseases : Researchers have begun investigating benzamide (B126) derivatives as potential treatments for Alzheimer's disease. One study synthesized eleven new benzamide compounds and tested them as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in the progression of Alzheimer's.

This wide range of activities suggests that the N-phenylbenzamide framework can be adapted to interact with numerous biological systems, warranting further screening against other diseases.

Advanced Mechanistic Elucidation at Molecular and Cellular Levels

A deeper understanding of how 4-phenylbenzamide derivatives function at the most fundamental levels is essential for their rational development. Future research aims to move beyond observing a biological effect to precisely defining the molecular interactions that cause it.

Key mechanistic insights that are being explored further include:

DNA Minor Groove Binding : In their action against kinetoplastid parasites, certain N-phenylbenzamide derivatives act as DNA minor groove binders. acs.org They specifically target the AT-rich kinetoplast DNA (kDNA) of the parasite, displacing essential proteins and disrupting kDNA function, which ultimately leads to the parasite's death. acs.org

Enzyme Inhibition : Many derivatives function by inhibiting specific enzymes. In cancer, imidazole-based derivatives have been shown to target ABL1 kinase. nih.gov For Alzheimer's research, derivatives have been identified that inhibit acetylcholinesterase. In the context of inflammatory diseases and cancer, N-phenylbenzamides are being investigated as inhibitors of p38 MAPK. researchgate.net

Disruption of Cellular Structures : Some compounds have been found to target cellular organelles. N-phenylbenzamide derivatives have been discovered that act as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel in the mitochondrial membrane whose persistent opening can lead to cell death.

Advanced techniques will be crucial for this elucidation, including X-ray crystallography to visualize the compound bound to its target protein and sophisticated cellular imaging to track the compound's activity within the cell.

Development of Structure-Based Drug Design Strategies

Structure-based drug design is a powerful strategy that uses the three-dimensional structure of a biological target, such as an enzyme or receptor, to design new drugs. This approach is increasingly being applied to the development of N-phenylbenzamide derivatives.

By using techniques like molecular docking, researchers can computationally simulate how a designed molecule fits into the binding site of a target protein. nih.govscirp.org This allows them to predict the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic interactions. scirp.org For example, in the design of new protein kinase inhibitors, researchers retained the N-phenylbenzamide linker from the successful drug imatinib (B729) and computationally tested new variations against a panel of 102 kinase receptors to identify the most promising candidates. scirp.org This in silico approach helps to prioritize which molecules to synthesize and test in the lab, saving significant time and resources. nih.gov This rational design process was also used to develop imidazole-based N-phenylbenzamides as anticancer agents, where docking studies helped to understand their binding affinity at the molecular level. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The future of drug discovery with the this compound scaffold lies in the tight integration of computational and experimental methods. This synergistic approach creates a rapid and efficient cycle of design, synthesis, and testing.

The process typically begins with computational screening, where large virtual libraries of N-phenylbenzamide derivatives are evaluated for their potential to bind to a specific target and for their drug-like properties (a concept known as ADME: Absorption, Distribution, Metabolism, and Excretion). nih.govscirp.org The most promising candidates identified through these in silico models are then synthesized. nih.gov

These newly synthesized compounds undergo experimental validation through a battery of in vitro assays to measure their actual biological activity and cytotoxicity. nih.govresearchgate.net The results from these experiments are then fed back into the computational models to refine them, leading to a more accurate understanding of the structure-activity relationships and guiding the design of the next generation of compounds. This iterative loop, combining computational prediction with real-world experimental data, significantly accelerates the process of identifying lead compounds for further development. nih.govscirp.org

Potential for Combination Therapies

An emerging area of research is the potential use of this compound derivatives in combination with other therapeutic agents. The goal of combination therapy is to achieve a synergistic effect, where the combined treatment is more effective than the sum of its individual components. This can allow for lower doses of each drug, potentially reducing side effects and overcoming drug resistance.

The diverse mechanisms of action of N-phenylbenzamide derivatives make them attractive candidates for such strategies. For example:

As kinase inhibitors, they could be combined with other cancer therapies. researchgate.net It has been suggested that combining kinase inhibitors with other treatments could achieve greater efficacy against complex diseases like COVID-19. researchgate.net

For diseases like acute myeloid leukemia, studies with other classes of molecules have shown that combining them with conventional drugs like cytarabine (B982) can increase the therapeutic effect. mdpi.com This provides a strong rationale for exploring similar combinations with N-phenylbenzamide derivatives active against cancer.

Future research directions for some derivatives explicitly include the investigation of potential synergistic effects when combined with existing medications, such as anticonvulsants.

While dedicated studies on combination therapies involving this compound are still in early stages, the concept holds significant promise for enhancing treatment outcomes in cancer and other diseases.

Mentioned Compounds

Compound Name
This compound
N-Phenylbenzamide
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide
N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-Imidazol-2-yl)benzamide
3-amino-N-(4-bromophenyl)-4-methoxybenzamide
4-(4-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylbenzamide
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)
Imatinib
Cytarabine

Q & A

Q. Advanced

  • Molecular docking : Predict binding affinities to receptors (e.g., anticonvulsant targets).
  • Hydrogen-bond analysis : Identify critical interactions using software like AutoDock or Schrödinger.
  • DFT calculations : Optimize geometries and electronic properties (e.g., HOMO-LUMO gaps) .

What purification techniques are effective for isolating this compound post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • TLC monitoring : Rf values (~0.5 in 1:1 EtOAc/hexane) confirm product homogeneity .

How can researchers design experiments to study structure-activity relationships (SAR) in this compound derivatives?

Q. Advanced

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) at meta/para positions.
  • Biological assays : Compare IC₅₀ values across analogs in target-specific assays.
  • Crystallographic validation : Correlate activity with conformational data from XRD .

What analytical techniques confirm the purity of synthesized this compound?

Q. Basic

  • HPLC : Retention time comparison against standards.
  • Melting point analysis : Sharp melting points (±2°C) indicate purity.
  • Elemental analysis : Match calculated vs. observed C/H/N ratios .

How should conflicting crystallographic data be resolved during structural determination?

Q. Advanced

  • Cross-validation : Combine XRD with NMR/IR data to resolve ambiguities.
  • Refinement protocols : Use SHELX parameter checks (e.g., R-factors, thermal displacement parameters).
  • Twinned data : Employ SHELXD for structure solution in cases of crystal twinning .

Notes

  • Methodological rigor : Prioritize peer-reviewed protocols from crystallography (SHELX suite) and synthetic chemistry literature.
  • Data interpretation : Align experimental results with computational models to resolve contradictions.
  • Ethical compliance : Adhere to institutional guidelines for chemical safety and data reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.